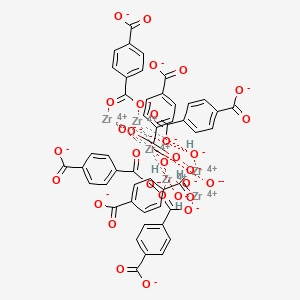
(2,3-Dimethoxyphenyl)(quinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethoxyphenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline moiety attached to a dimethoxyphenyl group via a methanone linkage
Mechanism of Action
Target of Action
Quinoline-based compounds are known to have a broad range of biological targets, including bacterial dna gyrase and topoisomerase iv enzymes .
Mode of Action
They function as effective inhibitors to suppress FtsZ polymerization and FtsZ GTPase activity, thus stopping cell division and causing cell death through interacting with the C-terminal interdomain cleft of FtsZ .
Result of Action
Based on the reported mode of action, it can be inferred that the compound likely causes bacterial cell death by inhibiting cell division .
Biochemical Analysis
Biochemical Properties
3-(2,3-Dimethoxybenzoyl)quinoline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant and antibacterial activities . It interacts with various enzymes and proteins, enhancing its potential as a therapeutic agent. The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. For instance, it has been observed to inhibit certain bacterial enzymes, leading to its antibacterial properties .
Cellular Effects
The effects of 3-(2,3-Dimethoxybenzoyl)quinoline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been reported to affect the growth and proliferation of bacterial cells by interfering with their metabolic processes . Additionally, its antioxidant properties help in protecting cells from oxidative stress, thereby maintaining cellular integrity and function .
Molecular Mechanism
At the molecular level, 3-(2,3-Dimethoxybenzoyl)quinoline exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound has been shown to inhibit bacterial enzymes by binding to their active sites, thereby preventing their normal function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,3-Dimethoxybenzoyl)quinoline change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that its antibacterial and antioxidant activities can be sustained over time, although slight degradation may occur, affecting its potency .
Dosage Effects in Animal Models
The effects of 3-(2,3-Dimethoxybenzoyl)quinoline vary with different dosages in animal models. At lower doses, it exhibits significant antibacterial and antioxidant activities without noticeable toxic effects . At higher doses, some toxic or adverse effects may be observed, including potential damage to liver and kidney tissues . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(2,3-Dimethoxybenzoyl)quinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes hydroxylation and other metabolic transformations, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 3-(2,3-Dimethoxybenzoyl)quinoline is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, particularly those with high metabolic activity. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of 3-(2,3-Dimethoxybenzoyl)quinoline is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles such as mitochondria or the endoplasmic reticulum through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxyphenyl)(quinolin-3-yl)methanone typically involves the reaction of 2,3-dimethoxybenzaldehyde with quinoline derivatives under specific conditions. One common method involves the use of a Friedländer synthesis, where the aldehyde reacts with an amino ketone in the presence of an acid catalyst to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxyphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2,3-Dimethoxyphenyl)(quinolin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone: Similar structure but with different substitution pattern on the phenyl ring.
(3,4-Dimethoxyphenyl)(quinolin-3-yl)methanone: Another isomer with methoxy groups at different positions.
Uniqueness
(2,3-Dimethoxyphenyl)(quinolin-3-yl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methoxy groups can affect the electronic properties of the compound, making it distinct from its isomers.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-9-5-7-14(18(16)22-2)17(20)13-10-12-6-3-4-8-15(12)19-11-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYKVVDNOAVCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6416535.png)


![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6416552.png)


![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6416581.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6416584.png)
